molecular formula C9H9N3 B13856276 4-(Pyrazol-1-ylmethyl)pyridine

4-(Pyrazol-1-ylmethyl)pyridine

Cat. No.: B13856276
M. Wt: 159.19 g/mol
InChI Key: RWZOGWBXJGNXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrazol-1-ylmethyl)pyridine is a nitrogen-containing heterocyclic compound that serves as a valuable building block and precursor in medicinal chemistry and materials science research. Its structure, featuring a pyrazole ring connected to a pyridine ring via a methylene bridge, provides a versatile pharmacophore that allows for diverse interactions and further functionalization . In pharmaceutical research, heterocyclic compounds containing pyrazole and pyridine moieties are of significant interest due to their wide spectrum of pharmacological activities. Structural analogs of this compound have been investigated as key intermediates in the development of small-molecule inhibitors for cancer immunotherapy, targeting pathways such as the PD-1/PD-L1 interaction . Furthermore, pyrazolyl-pyridine conjugates have demonstrated potent cytotoxicity against cancer cell lines, such as HepG2 liver cancer cells, and have been identified as effective PIM-1 kinase inhibitors and caspase activators, inducing apoptosis . The scaffold is also relevant in the design of positive allosteric modulators for central nervous system targets, such as the muscarinic acetylcholine receptor M4, for potential application in neurological disorders . Beyond biomedical applications, this compound and its derivatives are useful in materials science as ligands for constructing coordination complexes with transition metals like iron and cobalt , and as building blocks for functional organic materials . Researchers can utilize the reactive sites on both heterocyclic rings for further chemical modifications, making it a flexible starting point for synthesizing more complex molecules. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZOGWBXJGNXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Pyrazol 1 Ylmethyl Pyridine

Established Synthetic Pathways

The traditional synthesis of 4-(Pyrazol-1-ylmethyl)pyridine primarily relies on a straightforward N-alkylation strategy, which involves the preparation of suitable precursors followed by their coupling.

Precursor Synthesis and Functionalization

The synthesis of the target compound necessitates two key precursors: a pyrazole (B372694) ring and a pyridine (B92270) moiety functionalized at the 4-position with a reactive group.

Pyrazole Synthesis: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block. chim.it A widely used method for its synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated carbonyl compound. benchchem.comlongdom.org For the unsubstituted pyrazole ring, hydrazine hydrate can be reacted with appropriate C3 synthons.

Pyridine Precursor Functionalization: The pyridine component required is typically 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. These precursors can be synthesized from commercially available starting materials like 4-pyridinemethanol. For instance, treatment of 4-pyridinemethanol with thionyl chloride or hydrobromic acid can yield the corresponding 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, respectively. Related precursors, like 2,6-bis(chloromethyl)pyridine, are synthesized from the corresponding pyridine-dicarbinol. rsc.orgrsc.org

Coupling Reactions for Pyrazole-Pyridine Linkage

The most common and established method for linking the pyrazole and pyridine moieties is through a nucleophilic substitution reaction, specifically an N-alkylation of the pyrazole ring. benchchem.com

In this reaction, the pyrazole acts as a nucleophile. The N-H proton of the pyrazole is first removed by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the pyrazolate anion. benchchem.commdpi.com This anion then attacks the electrophilic methylene (B1212753) carbon of the 4-(halomethyl)pyridine, displacing the halide and forming the C-N bond that links the two heterocyclic rings via a methylene bridge. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to ensure a reasonable reaction rate. benchchem.commdpi.com

Table 1: Representative Conditions for N-alkylation of Pyrazoles

Pyrazole Derivative Pyridine Precursor Base Solvent Temperature (°C) Yield (%) Reference
Pyrazole 4-(chloromethyl)pyridine K₂CO₃ DMF 60-100 Good (Typical) benchchem.com
5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-(chloromethyl) derivative of phenylpyridine NaH DMF 60 72-79 mdpi.com

Novel Synthetic Approaches and High-Yield Strategies

Recent advancements in chemical synthesis have led to the development of more efficient, sustainable, and scalable methods applicable to the synthesis of this compound and its derivatives.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of pyrazole and pyridine derivatives, several strategies have been reported that align with these principles.

One approach involves the use of environmentally benign solvents, such as water. Multi-component reactions (MCRs) conducted in water have been developed for the synthesis of various pyrazole and pyrazolo[3,4-b]pyridine derivatives. longdom.org These methods are advantageous due to their operational simplicity and reduced use of hazardous organic solvents. longdom.org Another green strategy is the development of metal-catalyst-free reactions. For instance, a metal-free aerobic dehydrogenative cross-coupling reaction between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones has been reported, using molecular oxygen as the sole oxidant to produce (pyrazol-4-ylidene)pyridine derivatives. acs.org Applying such principles to the synthesis of this compound could involve exploring water-based N-alkylation or developing catalyst-free coupling methods.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. afinitica.com This technology has been successfully applied to the synthesis of pyrazoles and related heterocycles. afinitica.commdpi.com

In a flow setup, solutions of reactants are pumped through a heated reactor, often containing a packed bed of a catalyst or reagent. mdpi.com This allows for precise control over reaction parameters like temperature, pressure, and residence time. Research has shown that the synthesis of pyrazole derivatives under flow conditions can dramatically reduce reaction times from hours to minutes while maintaining high yields. mdpi.com For example, the synthesis of pyrazolopyrimidinone derivatives, which took 9 hours in a batch process, was completed in just 16 minutes under flow conditions with comparable yields. mdpi.com These process-intensified protocols are ideal for rapidly producing libraries of compounds and for large-scale manufacturing. afinitica.com

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

Reaction Type Conditions Time Yield (%) Reference
Pyrazolopyrimidinone Synthesis (Batch) Conventional heating 9 h 80-85 mdpi.com
Pyrazolopyrimidinone Synthesis (Flow) 120 °C, sulphonated graphene oxide catalyst 16 min 80-85 mdpi.com
4-(Pyrazol-1-yl)carboxanilides (Batch) Conventional heating Days Moderate afinitica.com

Asymmetric Synthesis and Chiral Induction Principles

The parent compound, this compound, is achiral as it lacks a stereocenter. Therefore, asymmetric synthesis is not necessary for its preparation. However, these principles are highly relevant for the synthesis of chiral derivatives of this scaffold, where substituents on the pyridine ring, pyrazole ring, or the methylene bridge create one or more stereocenters.

The asymmetric synthesis of chiral pyridine derivatives is a challenging but important field, particularly for pharmaceuticals. numberanalytics.com Chiral induction can be achieved through several strategies:

Chiral Catalysis: This approach uses a small amount of a chiral catalyst to generate an enantiomerically enriched product. For the synthesis of related chiral pyrazolo[3,4-b]pyridine analogues, chiral-at-metal Rh(III) complexes have been employed to catalyze Friedel–Crafts-type alkylation/cyclization reactions, achieving excellent yields (81–98%) and high enantioselectivity (85–99% ee). rsc.org Similarly, chiral 4-aryl-pyridine-N-oxides have been developed as effective nucleophilic organocatalysts for asymmetric transformations. acs.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used in asymmetric synthesis to control stereochemistry effectively. numberanalytics.com

Should a synthetic target be a chiral derivative of this compound, for example, with a substituent on the methylene linker, these asymmetric strategies could be employed to control the configuration of the resulting stereocenter.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a unique set of challenges that necessitate strategic adjustments to the synthetic protocol. While laboratory methods prioritize discovery and structural confirmation, preparative-scale synthesis focuses on efficiency, cost-effectiveness, safety, and robustness. Key considerations include managing reaction exotherms, ensuring efficient mass transfer, and developing scalable purification methods.

A primary method for synthesizing N-alkylated pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base. For this compound, this typically involves the N-alkylation of pyrazole with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. While straightforward in the lab, scaling this reaction requires careful optimization.

Challenges and Optimization in Batch Processing

Systematic optimization of reaction parameters is a critical first step for any scale-up. The choice of base, solvent, temperature, and reaction time can dramatically impact the efficiency and cost of the process. Research on analogous pyrazole alkylations highlights the variability in yield based on these conditions.

Table 1: Example of Reaction Condition Optimization for a Related Pyrazole Alkylation benchchem.com This table illustrates how different parameters can affect the outcome of N-alkylation, a crucial consideration for scaling up the synthesis of this compound.

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF601268
NaHTHF25655
DBUDMSO80872

Flow Chemistry as a Scalable Alternative

Flow chemistry has emerged as a superior alternative to traditional batch processing for scaling up the synthesis of heterocyclic compounds like pyrazoles. nih.govmdpi.com This technology addresses many of the inherent limitations of large-batch reactors by conducting the reaction in a continuous stream through a tube or microreactor.

The key advantages of flow chemistry in the context of scaling up this compound synthesis include:

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment. This is particularly important when handling potentially unstable intermediates or conducting highly exothermic reactions. mdpi.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing dangerous thermal runaways. nih.govmdpi.com This leads to cleaner reaction profiles and higher yields.

Efficient Scalability: Increasing production volume in a flow system is achieved by either extending the operation time or by using multiple reactors in parallel (a "numbering-up" approach). nih.gov This avoids the complex and often unpredictable process of re-optimizing a reaction for different-sized batch reactors.

Reduced Reaction Times: Enhanced mixing and heat transfer can significantly accelerate reaction rates, with some processes being completed in hours in flow reactors compared to days in batch systems. nih.gov

Preparative Purification Strategies

Purification is a major bottleneck in scaling up chemical syntheses. While laboratory-scale products are often purified by column chromatography, this method is generally too expensive and time-consuming for large quantities. For the preparative synthesis of this compound, alternative methods must be developed.

Crystallization: This is the preferred method for purifying solid compounds on a large scale. It requires identifying a suitable solvent or solvent mixture from which the product will selectively crystallize, leaving impurities behind in the solution.

Distillation: If the final product is a thermally stable liquid, vacuum distillation can be an effective technique for purification on a large scale.

Extraction: A well-designed series of aqueous extractions can be used during the work-up to remove inorganic salts and other water-soluble impurities before the final purification step.

By strategically optimizing reaction conditions, adopting modern technologies like flow chemistry, and developing robust purification protocols, the synthesis of this compound can be effectively scaled from the laboratory bench to meet preparative-scale demands.

Coordination Chemistry and Metal Complexes of 4 Pyrazol 1 Ylmethyl Pyridine

Ligand Design Principles and Coordination Modes

The coordinating properties of a ligand are fundamentally governed by the spatial arrangement of its donor atoms. For 4-(Pyrazol-1-ylmethyl)pyridine, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are located in a para position relative to each other across the pyridine ring, making simultaneous coordination to a single metal center (chelation) impossible. This inherent structural constraint is the primary design principle governing its interactions with metal ions.

Due to its geometry, this compound is expected to exhibit the following coordination characteristics:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen atom or one of the pyrazole nitrogen atoms. In this mode, the other heterocyclic ring remains uncoordinated or may engage in weaker intermolecular interactions.

Bidentate Bridging Coordination: This is the most anticipated coordination mode for this ligand. It can act as a linker or "bridge" between two distinct metal centers, with the pyridine nitrogen binding to one metal and the pyrazole nitrogen binding to another. This behavior is crucial in the construction of coordination polymers, where the ligand systematically connects metal ions to form one-, two-, or three-dimensional networks researchgate.netmdpi.com. The flexible methylene (B1212753) (-CH₂) spacer allows the two aromatic rings to rotate, accommodating various geometries required for network formation.

The ligand cannot function in a polydentate or chelating manner with a single metal ion.

This compound offers two distinct types of nitrogen donors: the sp²-hybridized nitrogen of the pyridine ring and the two nitrogen atoms within the pyrazole ring.

Pyridine Nitrogen: This is generally a strong σ-donor and a π-acceptor, forming robust bonds with a wide range of transition metals.

Pyrazole Nitrogen: The pyrazole ring contains a pyridinic-type nitrogen (at position 2) and a pyrrolic-type nitrogen (at position 1), which is bonded to the methyl group. The unprotonated, sp²-hybridized nitrogen at the 2-position is the one available for coordination. Its donor strength is typically considered slightly weaker than that of pyridine.

The preference for one donor site over the other in a monodentate coordination scenario, or the simultaneous use of both in a bridging scenario, would depend on factors such as the electronic and steric properties of the metal ion (Hard and Soft Acids and Bases theory), the counter-anion, and the solvent system used during synthesis.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes exclusively with this compound are not prevalent in the surveyed literature, general synthetic methodologies used for analogous pyrazole-pyridine ligands can be applied. A typical synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent.

A general synthetic procedure would be: M-X + n[4-(CH₂-pz)py] → [M(4-(CH₂-pz)py)n]X where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻, PF₆⁻), and n is the stoichiometric ratio. The resulting complexes would be characterized using standard techniques such as single-crystal X-ray diffraction, IR spectroscopy (to observe shifts in C=N stretching frequencies upon coordination), and elemental analysis rsc.org.

A vast number of transition metal complexes have been prepared with the chelating isomers of this ligand, such as 2-(pyrazol-1-ylmethyl)pyridine (B13881556) and 2,6-bis(pyrazol-1-ylmethyl)pyridine scispace.comrsc.orgepa.gov. These complexes have applications in catalysis and materials science scielo.org.za. For this compound, while detailed studies are scarce, it is expected to form complexes with first-row transition metals like Copper(II), Cobalt(II), and Zinc(II). For instance, related ligands with a pyrazolyl-methyl-phenyl core have been used to create coordination polymers with Cu(II) and Co(II) researchgate.net.

The coordination chemistry of pyrazole-based ligands with main group and f-block elements is also an active area of research. Ligands containing pyrazole and pyridine N-oxide motifs have been synthesized and complexed with lanthanide nitrates to study their extraction and separation properties mdpi.com. Although no specific examples with this compound were found, its potential to form complexes with these elements exists, likely resulting in coordination polymers where the large coordination numbers of lanthanides are satisfied by multiple ligands and co-ligands (like water or nitrate (B79036) anions).

Structural Analysis of Coordination Compounds

No specific crystal structures for metal complexes of this compound were identified in the available research. However, based on its bridging nature, the resulting structures would likely be coordination polymers. The final architecture (e.g., a 1D chain, 2D layer, or 3D framework) would be influenced by the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of hydrogen bonding or π-π stacking interactions between the aromatic rings researchgate.netacs.org.

The table below presents typical bond lengths observed in related metal complexes containing pyridine and pyrazole donors, which can serve as a reference for what might be expected for complexes of this compound.

Metal-Donor BondMetal IonTypical Bond Length (Å)Reference Complex Type
M–N(pyridine)Fe(II)2.274Tridentate Pyridylpyrazole
M–N(pyrazole)Fe(II)2.173Tridentate Pyridylpyrazole
M–N(pyridine)Cu(I)2.075–2.110Tridentate Pyridylpyrazole
M–N(pyrazole)Cu(I)1.907–2.076Tridentate Pyridylpyrazole

This table is for illustrative purposes and the data is derived from complexes of related, but not identical, ligands. rsc.orgrsc.org

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes in the solid state. Studies on complexes involving this compound and its derivatives reveal detailed information about coordination geometries, bond lengths, and bond angles, which are fundamental to understanding their properties.

The coordination geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, in palladium(II) complexes such as [PdCl2(L)] where L is a substituted (pyrazol-1-ylmethyl)pyridine, the metal center typically adopts a square planar geometry. epa.gov Similarly, four-coordinate palladium(II) complexes with related N-heteroaromatic ligands are known to favor square planar geometries. indianchemicalsociety.com In contrast, six-coordinate metal ions like iron(II) or cadmium(II) form distorted octahedral complexes. rsc.orgpsu.edu

In an iron(II) complex with a related tridentate pyridylpyrazole ligand, [FeL2][ClO4]2, the average Fe-N(pyridine) bond distance was found to be significantly elongated at 2.274 Å, while the average Fe-N(pyrazole) distance was 2.173 Å. psu.edu This distortion from ideal octahedral geometry is attributed to steric hindrance from substituents on the ligand framework. psu.edu For cadmium(II) complexes, such as those formed with 2-(pyrazol-1-ylmethyl)pyridine and azide (B81097) ligands, the Cd-N bond lengths are typically in the range of 2.28 Å to 2.41 Å. rsc.org The coordination sphere in these cases is often a distorted cis-octahedron. rsc.org

The self-assembly of a cobalt(II) salt with a more complex pyrazolyl-pyridine ligand resulted in a tetrahedral cage with the formula [Co4L6]. nih.govelsevierpure.com This structure demonstrates how the ligand's geometry directs the formation of intricate, high-symmetry supramolecular architectures. nih.gov

Below is a table summarizing representative crystallographic data for metal complexes containing pyrazolyl-pyridine type ligands.

Complex FormulaMetal IonCoordination GeometryKey Bond Lengths (Å)Reference(s)
[FeL2][ClO4]2 (L = 2-(3,5-dimethylpyrazol-1-ylmethyl)-6-(pyrazol-1-ylmethyl)pyridine)Fe(II)Distorted OctahedralFe-N(pyridine) = 2.274 (avg), Fe-N(pyrazole) = 2.173 (avg) psu.edu
[Cd(L)(N3)2] (L = 2-(pyrazol-1-ylmethyl)pyridine)Cd(II)Distorted OctahedralCd-N = 2.313 - 2.410 rsc.org
[PdCl2(L1)] (L1 = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine)Pd(II)Square PlanarNot specified epa.gov
Co4L68 (L = 4-benzyl-2-[1-(2-{[3-(4-benzylpyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzyl)-1H-pyrazol-3-yl]pyridine)Co(II)Tetrahedral (cage)Not specified nih.govelsevierpure.com

Spectroscopic Signatures in Metal Complexation

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal center. libretexts.org The stretching vibrations of the pyridine and pyrazole rings are sensitive to complexation. Upon coordination, the C=N stretching vibration of the pyridine ring often shifts to a lower frequency (a shift of 30-40 cm⁻¹ is typical), providing clear evidence of the nitrogen atom's involvement in bonding to the metal. indianchemicalsociety.com New bands appearing in the far-IR region (typically 400-550 cm⁻¹) can often be assigned to the newly formed metal-nitrogen (M-N) stretching vibrations. indianchemicalsociety.com The region between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and, while complex, provides a unique pattern for each complex. utdallas.edu

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. The coordination of the ligand to a paramagnetic metal center will lead to significant broadening and shifting of the NMR signals. For diamagnetic metal complexes, such as those of Pd(II) or Zn(II), coordination causes distinct downfield or upfield shifts of the proton signals of the pyrazole and pyridine rings compared to the free ligand. epa.govacs.org The protons on the methylene bridge are also sensitive to the coordination environment. Variable-temperature ¹H NMR studies can provide insights into dynamic processes and spin states in solution, as demonstrated for iron(II) complexes of related ligands. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Free pyrazolyl-pyridine ligands typically exhibit intense absorptions in the UV region due to π→π* and n→π* transitions within the aromatic rings. sebhau.edu.ly Upon complexation with a transition metal, new absorption bands often appear in the visible region. These bands are typically of lower intensity and are assigned to d-d transitions (for d-block metals) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com For example, a ruthenium(II) complex, trans-[RuCl2(pmp)4] where pmp is 3-(pyrrol-1-ylmethyl)pyridine, shows a strong MLCT band at a maximum wavelength (λmax) of 404 nm. tandfonline.com The position and intensity of these bands are characteristic of the metal ion and the coordination geometry. mdpi.com

Stability and Lability Studies of Metal Complexes

The formation of a metal complex with this compound in solution is an equilibrium process characterized by a stability constant (also known as a formation constant, Kf). These constants provide a quantitative measure of the thermodynamic stability of the complex. Spectrophotometric titration is a common method used to determine both the stoichiometry and the stability constant of these complexes in solution. sebhau.edu.lymocedes.org

Studies on closely related bis(pyrazolyl)pyridine ligands with various divalent metal ions (such as Cu(II), Ni(II), Co(II), Zn(II), and Cd(II)) have shown that they typically form 1:1 metal-to-ligand complexes in solution. sebhau.edu.lycore.ac.uk The stability of these complexes is influenced by factors such as the nature of the metal ion, pH, and solvent composition. mocedes.org For a series of complexes with 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, the stability order was determined to be Co(II) > Ni(II) > Cu(II). core.ac.uk In another study with Cd(II) and Zn(II), the cadmium complexes were found to be more stable than the zinc complexes. sebhau.edu.ly

The stability constants (log Kf) for these types of complexes are generally large, indicating the formation of thermodynamically stable species. mdpi.com For example, the stability constants (Kf) for Ag(I) complexes with similar bis(pyridyl-pyrazolylmethyl)benzene ligands were on the order of 10⁵. mocedes.org

Metal IonLigandStoichiometry (M:L)Stability Constant (Kf)Reference(s)
Ag(I)1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB)1:19.7 x 10⁵ mocedes.org
Cd(II)1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB)1:1- sebhau.edu.ly
Zn(II)1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB)1:1- sebhau.edu.ly
Co(II)1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB)1:1- core.ac.uk

(Note: Specific Kf values were not provided for all complexes in the cited literature, but their formation and stability were confirmed.)

While thermodynamically stable, the coordination bonds in these complexes are often kinetically labile, meaning that the ligands can exchange on and off the metal center at a measurable rate. mdpi.com This lability is crucial for the self-assembly of supramolecular structures, allowing for the correction of "mistakes" during assembly to arrive at the most thermodynamically favored product.

Supramolecular Assembly via Coordination Bonds

The directional nature of coordination bonds, combined with the specific geometry of ligands like this compound, makes them excellent building blocks for the construction of complex supramolecular architectures and coordination polymers. rsc.org These extended structures are formed through the self-assembly of metal ions and ligands.

The final structure of the assembly can be influenced by several factors, including the coordination preference of the metal ion, the flexibility of the ligand, and the nature of the counter-anions present in the reaction. nih.gov For example, using a ditopic bis(pyrazolyl)methane ligand with a pyridine-4-yl substituent, reactions with various silver(I) salts yielded either discrete, box-like cyclic dimers or infinite helical coordination polymers, depending on the coordinating ability of the anion. acs.org Anions with low coordinating ability, such as perchlorate (ClO₄⁻), favored the formation of polymeric structures. acs.org

Ligands containing the this compound motif can bridge metal centers to form one-, two-, or three-dimensional networks. researchgate.netresearchgate.net For instance, hydrothermal synthesis using a related pyridylmethylphosphonate (4-pmp²⁻) ligand with Ni(II) and Cu(II) resulted in the formation of two-dimensional layered coordination polymers. researchgate.netresearchgate.net A cadmium(II) complex with a pmp ligand has been shown to form a three-dimensional coordination polymer. dntb.gov.ua

In addition to infinite polymers, discrete, highly symmetric structures such as tetrahedral M₄L₆ cages can be assembled. nih.gov These structures create well-defined internal cavities and have outward-facing pockets, highlighting the sophisticated level of structural control achievable through coordination-driven self-assembly. nih.govelsevierpure.com The formation of these complex structures is often guided by a combination of strong metal-ligand bonds and weaker noncovalent interactions, such as π-π stacking and hydrogen bonding, which organize the primary coordination units into the final extended framework. nih.govacs.org

Catalytic Applications of 4 Pyrazol 1 Ylmethyl Pyridine Systems

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, 4-(Pyrazol-1-ylmethyl)pyridine and its structural analogs serve as effective ligands for a range of metal-catalyzed reactions. The ability to modify the pyrazole (B372694) and pyridine (B92270) rings allows for the fine-tuning of the catalyst's performance.

Complexes of palladium with pyrazolyl-pyridine based ligands have been investigated for their catalytic activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Research has shown that palladium(II) complexes bearing pyridylpyrazole ligands can act as precatalysts in Heck coupling reactions. acs.org These reactions couple aryl halides with alkenes to form substituted alkenes. The specific substituents on the pyrazole and pyridine rings can influence the efficiency of the catalyst. For instance, a study on the Heck reaction between phenyl halides and tert-butyl acrylate (B77674) found that the nature of the substituent at the N1 position of the pyrazole ring significantly impacts the reaction outcome. acs.org

In the realm of Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organohalides, pyrazole-containing ligands have been employed to stabilize palladium catalysts. rsc.org The steric bulk of the substituents on the pyrazole ring can enhance the catalytic activity. For example, bulky bis(pyrazolyl)palladium(II) complexes have demonstrated high conversion rates in the coupling of bromobenzene (B47551) and phenylboronic acid. rsc.org While much of the research focuses on substituted pyrazole ligands, these findings highlight the potential of the fundamental pyrazolyl-pyridine scaffold in facilitating such transformations. A method has also been developed to suppress the formation of impurities derived from phosphorus ligands in the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives, a challenge often encountered in the synthesis of 4-arylpyridines. nih.gov

Furthermore, pyrazole-based ligands have been explored for C-N cross-coupling reactions, leading to N-arylation of various heterocycles like indole, imidazole, and triazole using inexpensive and environmentally benign pyridine-based ligands. lookchem.com

Reaction TypeCatalyst SystemSubstratesKey FindingsReference
Heck Coupling[PdCl2(pyridylpyrazole)]Phenyl halides, tert-butyl acrylateSubstituents on the pyrazole ring influence catalytic activity. acs.org
Suzuki-Miyaura CouplingBis(pyrazolyl)palladium(II) complexesBromobenzene, phenylboronic acidBulky ligands enhance catalytic performance. rsc.org
C-N Cross-CouplingPyridine-based ligands/CuIndole, imidazole, triazoles, aryl halidesEffective for N-arylation of heterocycles. lookchem.com

Ruthenium(II) complexes incorporating pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org This process involves the transfer of hydrogen from a donor molecule, such as isopropanol, to a ketone, yielding an alcohol. The presence of a β-NH functionality in the pyrazole arm of the ligand has been shown to significantly accelerate the reaction rate, with turnover frequencies (TOFs) reaching up to 720,000 h⁻¹. acs.orgresearchgate.net The unsymmetrical and hemilabile nature of these ligands, along with the convertible NH group, is credited for the high catalytic efficiency. acs.org

Iron(II) and nickel(II) complexes with (pyrazolylmethyl)pyridine ligands have also been explored as catalysts for the transfer hydrogenation of acetophenone, showing moderate catalytic activities. ukzn.ac.za In these systems, it was observed that the iron(II) complexes were generally more active than their nickel(II) counterparts. ukzn.ac.za The steric bulk of the ligands also played a role, with less bulky ligands leading to higher catalytic activity. ukzn.ac.za

Catalyst MetalLigand TypeSubstrateKey FindingsReference
Ruthenium(II)Pyrazolyl-pyridyl-pyrazoleKetonesExceptionally high TOFs (up to 720,000 h⁻¹); β-NH group enhances activity. acs.orgresearchgate.net
Iron(II)(Pyrazolylmethyl)pyridineAcetophenoneMore active than analogous Nickel(II) complexes. ukzn.ac.za
Nickel(II)(Pyrazolylmethyl)pyridineAcetophenoneModerate catalytic activity; activity influenced by ligand sterics. ukzn.ac.za

Copper complexes featuring pyrazolyl-pyridine based ligands have been studied for their role in oxidation catalysis. A series of novel bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes have been synthesized and investigated as precatalysts for chemical and electrocatalytic water oxidation. rsc.org These complexes showed activity in chemically driven water oxidation using cerium ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. rsc.org The electronic properties of the substituents on the pyrazolyl moiety were found to have a significant impact on the catalytic activity, with electron-donating groups leading to higher turnover numbers (TON) and turnover frequencies (TOF). rsc.org For instance, a complex with a methyl group on the pyrazole was the most active, while a complex with a phenyl substituent was the least active. rsc.org

In another application, copper(II) complexes formed in situ with pyrazole-based ligands have been used to catalyze the oxidation of catechol to o-quinone. bohrium.comresearchgate.netmdpi.comscispace.com This reaction mimics the activity of the catecholase enzyme. The catalytic activity was found to be dependent on several factors, including the nature of the ligand, the counterion of the copper salt, and the solvent used. bohrium.comresearchgate.netmdpi.com Copper(II)-based complexes generally showed better reaction rates compared to those based on other metals. bohrium.com

Reaction TypeCatalyst SystemSubstrateKey FindingsReference
Water Oxidationbis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I)WaterElectron-donating groups on the pyrazole enhance catalytic activity. rsc.org
Catechol OxidationPyrazole-based ligands with Cu(II) saltsCatecholMimics catecholase activity; reaction rate is dependent on ligand, counterion, and solvent. bohrium.comresearchgate.netmdpi.comscispace.com

Heterogeneous Catalysis Incorporating this compound

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation and potential for recycling. Ligands such as this compound can be anchored to various materials to create effective heterogeneous catalysts.

Magnetic nanoparticles (MNPs) have emerged as a popular support for catalysts due to their high surface area and the ease with which they can be separated from a reaction mixture using an external magnet. nih.gov The surfaces of MNPs, often coated with silica (B1680970) to prevent aggregation and oxidation, can be functionalized with organic molecules that can then bind to catalytic metal centers. rsc.org For instance, a magnetic-nanoparticle-supported 4-N,N-dialkylaminopyridine catalyst has been developed, demonstrating excellent reactivity and facile recovery. nih.gov While this example uses a related pyridine derivative, the principle can be extended to this compound. The general strategy involves grafting the ligand or a precursor onto the surface of the MNP. cdnsciencepub.com

Silica is another common support for immobilizing catalysts. researchgate.netnih.gov Its surface can be modified to incorporate ligands. For example, silica-based supported ionic liquid-like phases (SILLPs) have been used as heterogeneous catalysts for various reactions. mdpi.com Proline-functionalized magnetic core-shell nanoparticles have also been shown to be efficient and recyclable organocatalysts for aldol (B89426) reactions. researchgate.net These strategies provide a framework for the heterogenization of catalysts containing the this compound ligand.

The surface chemistry of the support material plays a crucial role in the performance of the immobilized catalyst. rsc.org The functional groups on the surface, such as silanol (B1196071) groups on silica, can interact with the catalyst, potentially influencing its activity and stability. nih.gov The choice of linker used to attach the ligand to the support is also critical.

For instance, in the case of magnetic nanoparticles, a coating of silica not only provides stability but also a platform for further functionalization. rsc.org The surface can be modified with various organosilanes to introduce desired functional groups for anchoring the catalytic complex. The catalytic activity of these supported systems can be influenced by factors such as the loading of the catalyst, the nature of the support, and the reaction conditions. For example, the oligomerization of ethylene (B1197577) using immobilized nickel complexes on silica gel has been shown to be affected by the co-catalyst used. researchgate.net The development of these supported catalysts aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Organocatalysis and Non-Metal Catalytic Roles

The intrinsic chemical nature of this compound, possessing both a Lewis basic pyridine nitrogen and a pyrazole ring, suggests its potential to function as an organocatalyst. The pyridine moiety can act as a nucleophilic catalyst or a Brønsted base, while the pyrazole unit can participate in hydrogen bonding interactions. nih.govacs.orgmdpi.com

While extensive research into the specific organocatalytic applications of this compound is still developing, its structural motifs are present in other established organocatalytic systems. For instance, chiral 4-aryl-pyridine-N-oxides have been designed as efficient nucleophilic organocatalysts for acylative dynamic kinetic resolutions. acs.org The pyridine nitrogen in these systems plays a crucial role in activating substrates. Similarly, the pyrazole moiety is known to participate in hydrogen-bond-donating catalysis, which is a powerful strategy in asymmetric organocatalysis. nih.govrsc.org The N-H group of a pyrazole ring, or even activated C-H bonds, can form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. mdpi.comprinceton.edu

Based on these principles, this compound could theoretically catalyze reactions such as:

Acyl transfer reactions: The pyridine nitrogen could act as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP).

Michael additions: The basicity of the pyridine could be sufficient to deprotonate pronucleophiles, initiating conjugate addition reactions.

Hydrogen-bond mediated catalysis: The C-H bonds of the methylene (B1212753) bridge and the pyrazole ring could act as hydrogen-bond donors to activate electrophiles.

It is important to note that while the functional groups within this compound are known to be active in organocatalysis, specific studies demonstrating its efficacy as a standalone organocatalyst are not yet prevalent in the reviewed literature.

Reaction Mechanism Elucidation in Catalytic Cycles

In metal-catalyzed reactions, this compound and its derivatives serve as crucial ligands that modulate the activity and selectivity of the metal center. The elucidation of reaction mechanisms in these systems reveals the intricate role of the ligand.

A prominent example is the ring-opening polymerization (ROP) of lactides and ε-caprolactone initiated by zinc(II) and copper(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands. scielo.org.zarsc.orgresearchgate.net Kinetic studies of these polymerizations show a pseudo-first-order dependence on the monomer concentration. scielo.org.zarsc.org The proposed mechanism for these reactions is a coordination-insertion mechanism . scielo.org.zaresearchgate.net The catalytic cycle is generally believed to proceed as follows:

Initiation: The lactide or ε-caprolactone monomer coordinates to the metal center of the complex.

Insertion: The coordinated monomer is then nucleophilically attacked by an initiating group (e.g., an acetate (B1210297) ligand), leading to the opening of the cyclic monomer and the formation of a metal-alkoxide species.

Propagation: Subsequent monomer units coordinate to the metal center and are inserted into the metal-polymer chain bond, leading to chain growth.

Termination/Chain Transfer: The active polymer chain can be terminated by hydrolysis or other chain transfer agents.

The nature of the substituents on the pyrazole and pyridine rings of the ligand, as well as the choice of the metal, significantly influences the rate and control of the polymerization. For instance, zinc(II) complexes generally exhibit higher catalytic activities than their copper(II) counterparts in the ROP of lactides. scielo.org.za

In the context of water oxidation catalyzed by copper(I) complexes of bis(pyrazol-1-ylmethyl)pyridine ligands, the mechanism involves the generation of high-valent copper-oxo species. rsc.org The ligand framework stabilizes the copper center in various oxidation states and facilitates the electron transfer processes necessary for the catalytic cycle. The electronic properties of the substituents on the pyrazole rings have a significant impact on the catalytic activity, with electron-donating groups leading to higher turnover numbers and frequencies. rsc.org

Selectivity and Turnover Frequency Studies

The selectivity and efficiency, often quantified by turnover number (TON) and turnover frequency (TOF), are critical parameters for evaluating a catalytic system. For catalysts incorporating this compound derivatives, these parameters have been investigated in various reactions.

In the ring-opening polymerization of lactides , selectivity can refer to the stereoselectivity of the polymerization. For example, zinc(II) and copper(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands have been shown to produce predominantly atactic poly(D,L-lactide) but largely isotactic poly(L-lactide), indicating some degree of stereocontrol influenced by the catalyst and monomer structure. scielo.org.za

Table 1: Selectivity and Activity in Ring-Opening Polymerization of Lactides

Catalyst/Initiator Monomer Polymer Tacticity Rate Constant (h⁻¹)
[Zn(Ac)₂(L¹)] D,L-LA Atactic 0.328 scielo.org.za
[Cu(Ac)₂(L¹)] D,L-LA Atactic 0.066 scielo.org.za
[Zn(Ac)₂(L²)] D,L-LA Atactic 0.196 scielo.org.za
[Cu₂(Ac)₄(L²)₂] D,L-LA Atactic 0.044 scielo.org.za
[Zn(Ac)₂(L¹)] L-LA Isotactic 0.157 scielo.org.za
[Cu(Ac)₂(L¹)] L-LA Isotactic 0.074 scielo.org.za
[Zn(Ac)₂(L²)] L-LA Isotactic 0.107 scielo.org.za
[Cu₂(Ac)₄(L²)₂] L-LA Isotactic 0.039 scielo.org.za

L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine; L² = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine

In the oligomerization of ethylene , the selectivity of catalysts based on unsymmetrical (pyrazolylmethyl)pyridine metal complexes is highly dependent on the co-catalyst and solvent system. epa.gov For example, activation with ethylaluminium dichloride (EtAlCl₂) in toluene (B28343) leads to Friedel-Crafts alkylated products, whereas using hexane (B92381) or chlorobenzene (B131634) as the solvent yields predominantly C₄ and C₆ oligomers. epa.gov

Table 2: Turnover Frequencies in Catalytic Water Oxidation

Catalyst Oxidant Turnover Number (TON) Turnover Frequency (TOF) (s⁻¹) Reference
[Cu(L¹)(MeCN)]PF₆ (C1) CAN - - rsc.org
[Cu(L²)(MeCN)]PF₆ (C2) CAN 4.6 0.31 rsc.org
[Cu(L³)(MeCN)]PF₆ (C3) CAN - - rsc.org
[Cu(L⁴)(MeCN)]PF₆ (C4) CAN 2.3 0.0086 rsc.org
[Cu(L²)(MeCN)]PF₆ (C2) Sodium m-periodate 3.77 0.14 rsc.org
[Cu(L²)(MeCN)]PF₆ (C2) Sodium persulfate 4.02 0.044 rsc.org

L¹ = 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine; L² = 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine; L³ = 2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine; L⁴ = 2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine; CAN = Cerium ammonium nitrate

The data clearly indicates that the ligand structure, specifically the substituents on the pyrazole rings, has a profound effect on the catalytic performance. Electron-donating groups on the pyrazole ring generally enhance the catalytic activity in water oxidation. rsc.org

Mechanistic and Interaction Studies at the Molecular Level

Non-Covalent Interactions and Intermolecular Forces

The solid-state packing and solution-state behavior of 4-(Pyrazol-1-ylmethyl)pyridine and its derivatives are significantly influenced by a range of non-covalent interactions. These forces dictate the supramolecular architecture of the compound and its complexes.

The aromatic nature of both the pyridine (B92270) and pyrazole (B372694) rings in this compound allows for significant π-π stacking interactions. These interactions are a common feature in the crystal packing of its metal complexes. In complexes of the related ligand 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine, π-π interactions between the pyridine rings of the pyridylpyrazole units contribute to the formation of linear chains. scispace.com Similarly, in zinc(II) complexes of 2-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine, adjacent mononuclear units form π-π stacking interactions between the pyridine and pyrazole rings, with centroid-centroid separations of 3.671(1) Å and 3.681(1) Å, generating one-dimensional chains. researchgate.net A study on metal complexes of 2,6-bis[(pyrazol-1-yl)methyl]pyridine identified a cooperative offset face-to-face π-π stacking and C-H···π interaction, termed the "aryl-pyrazolyl embrace," as a recurring supramolecular organizational feature. acs.org

Halogen bonding is another significant non-covalent interaction, particularly in halogenated derivatives of this compound. For example, in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, the bromine atom can participate in halogen bonding, with Br···N interactions between adjacent molecules having distances in the range of 3.2–3.5 Å. This interaction can enhance the binding affinity of the compound to biological targets. In co-crystals of 4-(1H-pyrazol-3-yl)pyridine with 1,4-diiodotetrafluorobenzene, C–I···N halogen bonds are the primary interaction, leading to the formation of discrete dimeric or trimeric motifs. nih.govsemanticscholar.org

Beyond these, other weak interactions such as C-H···π interactions are also prevalent. In the crystal structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, pyridine C-H bonds engage with neighboring pyrazole rings at a distance of approximately 3.0 Å, contributing to the stability of the layered structures. In a copper(II) complex of 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine, a combination of π-π stacking and bifurcated C-H···π interactions leads to the formation of a 2D architecture. scispace.com

Table 1: Non-Covalent Interaction Data for this compound Analogues

Interaction Type Interacting Groups Distance (Å) Compound/Complex Reference
Hydrogen Bonding C-H···N - 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine mku.ac.kenih.govacs.org
Hydrogen Bonding O-H···N - Co-crystal of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and carboxylic acid
π-π Stacking Pyridine-Pyrazole 3.671(1) / 3.681(1) [ZnCl2(2-[3-(2-pyridyl)pyrazol-1-ylmethyl]pyridine)] researchgate.net
Halogen Bonding Br···N 3.2–3.5 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Chelation and Ligand Binding Kinetics

The nitrogen atoms in both the pyridine and pyrazole rings of this compound make it an effective chelating agent for a variety of metal ions. The flexibility of the methylene (B1212753) linker allows the two aromatic rings to orient themselves to form stable coordination complexes.

The kinetics of ligand substitution reactions involving pyrazolylpyridine complexes have been studied to understand their reactivity. For instance, a kinetic study of ruthenium(III) pincer-type complexes with ligands like 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine showed that the rate constants of substitution reactions with biomolecules depend on the properties of the spectator ligand and the nature of the entering nucleophile. rsc.org Similarly, studies on palladium(II) complexes with tridentate bis(benzazole) ligands, which share structural similarities, revealed that the kinetic reactivity is influenced by the electronic effects of the spectator ligand. mku.ac.ke The reactivity of a series of palladium(II) complexes with (pyrazolyl)pyridine ligands was found to decrease with increasing steric bulk on the ligand, and this trend was supported by Density Functional Theory (DFT) calculations. mku.ac.ke

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques are invaluable for elucidating the nature of molecular interactions in both the free ligand and its complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the coordination of this compound to metal centers. Upon complexation, the chemical shifts of the protons on the pyridine and pyrazole rings, as well as the methylene bridge, are altered, providing direct evidence of ligand-metal binding.

In the ¹H NMR spectra of copper(I) complexes of 2,6-bis((pyrazol-1-yl)methyl)pyridine derivatives, the methylene and pyrazole protons show a downfield shift compared to the free ligand, which is characteristic of coordination. rsc.org For example, in the ¹H NMR spectrum of the free ligand 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine (L2), the methylene protons appear as a singlet at δ 5.25 ppm. rsc.org Upon formation of the copper(II) complex [Cu(L2)Cl₂], these protons would be expected to shift. While the specific data for the Cu(II) complex of L2 is not provided in the reference, the ¹H NMR of a related complex, C2, which is [Cu(L2)(CH₃CN)]PF₆, shows the methylene protons at δ 5.21 ppm, along with shifts in the pyrazole and pyridine proton signals. rsc.org

Table 2: Representative ¹H NMR Data for 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine (L2) and a Related Copper(I) Complex (C2)

Compound Proton Chemical Shift (δ, ppm) Solvent Reference
L2 CH₂ 5.25 (s) CD₂Cl₂ rsc.org
4-H (pz) 5.85 (s) CD₂Cl₂ rsc.org
Hβ (py) 6.69 (d) CD₂Cl₂ rsc.org
C2 CH₂ 5.21 (s) CD₂Cl₂ rsc.org
4-H (pz) 6.10 (s) CD₂Cl₂ rsc.org
Hβ (py) 7.61 (d) CD₂Cl₂ rsc.org

UV-Vis and Fluorescence Spectroscopy for Interaction Dynamics

The photophysical properties of this compound and its derivatives, particularly when complexed with metal ions, have been a subject of significant investigation to understand their interaction dynamics. UV-Vis and fluorescence spectroscopy are powerful tools in this regard, revealing details about electronic transitions and the nature of the excited state.

UV-Vis Absorption Spectroscopy:

The electronic absorption spectra of pyrazole-pyridine based ligands, such as this compound, typically exhibit characteristic absorption bands. For instance, free pyrazole-pyridine ligands often show two main absorption maxima. One is attributed to the π-π* transitions within the phenyl groups, and the other corresponds to the pyridine-pyrazole moieties. mocedes.org Upon complexation with a metal ion, the absorption maximum associated with the pyridine-pyrazole system is often altered, indicating the donation of n electrons from the ligand to the metal ion, forming a coordination bond. mocedes.org

In studies of related bis(pyrazol-1-yl-methyl)-pyridine derivatives, the absorption spectra of the title compounds show a broad absorption band in the visible region, which is sensitive to solvent polarity. acs.org For example, the absorption maxima can shift bathochromically (to longer wavelengths) with increasing solvent polarity, suggesting an intramolecular charge transfer (ICT) character of the electronic transition. acs.org This ICT is often from an electron-donating part of the molecule to an electron-accepting part. acs.orgresearchgate.net The nature of substituents on the pyrazole or pyridine rings can also influence the absorption spectra. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can lead to a hypsochromic shift (to shorter wavelengths). acs.org

The table below summarizes representative UV-Vis absorption data for related pyrazole-pyridine complexes, illustrating the influence of substituents and metal coordination.

Compound/ComplexSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Pyridine-pyrazolate boron complex (P5)THF30819,600 researchgate.net
Pyridine-pyrazolate boron complex (P5)Pyridine31719,600 researchgate.net
Pyridine-pyrazolate boron complex (P5)CH₂Cl₂25029,400 researchgate.net
Rhenium(I) complex with pyrazolyl-pyridazine ligandCH₂Cl₂~41010³ acs.org
Rhenium(I) complex with pyrazolyl-pyridazine ligandCH₂Cl₂~30010⁴ acs.org
Ruthenium(II) complex with 2,6-bis(pyrazol-1-yl)isonicotinic acid-up to 610~3000 mdpi.com

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides further insights into the excited-state dynamics of this compound and its complexes. The emission properties, including the wavelength of maximum emission (λem) and quantum yield (ΦF), are highly sensitive to the molecular environment and structure.

For many pyrazole-pyridine derivatives, a large Stokes shift is observed, which is the difference between the absorption and emission maxima. researchgate.netnih.gov This is often indicative of a significant change in geometry or electronic distribution in the excited state compared to the ground state, a characteristic of ICT processes. researchgate.net The emission spectra of these compounds can also be highly solvent-dependent, with the excited state being stabilized in more polar solvents, leading to a red shift in the emission. acs.org

The introduction of different substituents can tune the fluorescence properties. For instance, in a series of donor-π-acceptor type 2,6-bis(pyrazolyl)pyridine derivatives, it was found that increasing the conjugation length resulted in a bathochromic shift of both absorption and emission maxima. acs.org Furthermore, the nature of the donor group can influence the emission, with cyclic pyrrolidine (B122466) donors showing a greater donating capability compared to open-chain dibutyl amino donors. acs.org

The table below presents fluorescence data for some related pyrazole-pyridine systems.

Compound/ComplexSolventλem (nm)Quantum Yield (ΦF)Stokes Shift (nm)Reference
Pyridine-pyrazolate boron complex (P5)THF5080.90- researchgate.net
Pyridine-pyrazolate boron complex (P5)Pyridine5240.95- researchgate.net
Pyridine-pyrazolate boron complex (P5)CH₂Cl₂370, 5130.43- researchgate.net
Pyridine-pyrazolate boron complex (P1)Benzene (B151609)371, 4880.73- researchgate.net
Pyridine-pyrazolate boron complex with extended conjugation---up to 263 researchgate.net

Fluorescence quenching studies are also employed to understand interaction dynamics. For example, the fluorescence of a pyrazole-pyridine derivative can be quenched upon binding to a metal ion like Cu²⁺. acs.org This quenching can be used to determine binding affinities and stoichiometries.

Reaction Pathways and Intermediate Species Characterization

The synthesis of this compound and its derivatives involves various reaction pathways, often proceeding through key intermediate species. The characterization of these intermediates is crucial for understanding the reaction mechanism and optimizing the synthesis.

Synthetic Pathways:

Several synthetic routes have been developed for the preparation of pyrazole-pyridine compounds. A common method involves the nucleophilic substitution reaction between a pyrazole and a pyridine derivative. For instance, the synthesis can start with commercially available 4-bromo-1H-pyrazole and a suitable pyridine derivative. A base, such as potassium carbonate (K₂CO₃), is often used to deprotonate the pyrazole, facilitating the nucleophilic attack on the pyridine ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach is a multi-step synthesis. This may involve the initial synthesis of the pyrazole ring from precursors like phenylhydrazine (B124118) and α,β-unsaturated carbonyl compounds. This is followed by alkylation to introduce substituents, and finally, a coupling reaction with a pyridine derivative to yield the final product.

The Suzuki-Miyaura coupling reaction is another powerful method used in the synthesis of more complex derivatives. This typically involves the reaction of a boronic acid derivative of one heterocyclic ring with a halogenated derivative of the other, in the presence of a palladium catalyst. For example, the preparation of a pyrazole-pyridine intermediate can be achieved through the Suzuki-Miyaura coupling between a chloropyridine derivative and a pyrazole-boronic acid. vulcanchem.com

Intermediate Species:

During these synthetic pathways, several intermediate species can be formed and isolated. For example, in the synthesis of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine, the monosubstituted by-product, 2-bromo-4-hydroxy-6-(pyrazol-1-yl)pyridine, was isolated, indicating that the second substitution step is slower than the first. researchgate.net

In the synthesis of more complex structures, such as those involving a sulfonamide moiety, a key intermediate is the pyrazole-pyridine amine, which is then reacted with a sulfonyl chloride to form the final product. vulcanchem.com The characterization of these intermediates is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The table below outlines some common reaction pathways and the types of intermediates that can be formed.

Reaction TypeStarting MaterialsKey IntermediatesCatalyst/ReagentsReference
Nucleophilic Substitution4-bromo-1H-pyrazole, pyridine derivativeDeprotonated pyrazoleK₂CO₃, DMF
Multi-step SynthesisPhenylhydrazine, α,β-unsaturated carbonyl compound, pyridine derivativeSubstituted pyrazoleVarious
Suzuki-Miyaura CouplingChloropyridine derivative, pyrazole-boronic acidPyrazole-pyridine coupled productPd(PPh₃)₄, Na₂CO₃ vulcanchem.com
Functional Group Transformation2,6-dihydroxy-isonicotinic acid2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridineMultiple steps researchgate.net

The reactivity of these intermediates is also a subject of study. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine is a versatile precursor for a range of new tridentate ligands, as the bromine atom can be readily displaced by various nucleophiles. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-(Pyrazol-1-ylmethyl)pyridine. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties. For instance, studies on similar pyridylpyrazole molecules have utilized DFT methods with basis sets like 6-31G* to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels nih.gov. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

In computational studies of related pyrazole (B372694) derivatives, DFT calculations have been used to explore molecular geometry, frontier molecular orbitals, and Mulliken charges, providing a comprehensive understanding of the molecule's properties researchgate.net. The molecular electrostatic potential (MEP) is another key property derived from DFT, which helps in identifying the electrophilic and nucleophilic sites within the molecule researchgate.net. For substituted bis(pyrazol-1-yl)pyridine ligands, DFT has been used to calculate HOMO-LUMO gaps, demonstrating how chemical modifications can tune the electronic environment rsc.orgresearchgate.net.

A representative table of DFT-calculated electronic properties for a molecule like this compound would typically include the following:

ParameterCalculated Value
Total Energy (Hartree)[Data not available]
HOMO Energy (eV)[Data not available]
LUMO Energy (eV)[Data not available]
HOMO-LUMO Gap (eV)[Data not available]
Dipole Moment (Debye)[Data not available]

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide valuable benchmarks for electronic structure calculations. For related pyrazole pyridine (B92270) carboxylic acid derivatives, quantum chemical calculations at the HF/6-311G** level have been performed to construct Electron Conformational Matrices of Congruity (ECMC) for 4D-QSAR analysis nih.gov. Such studies highlight the utility of ab initio calculations in understanding molecular conformations and their relationship to biological activity.

Molecular Modeling and Simulation Studies of Chemical Interactions

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of this compound and its interactions with other chemical species, such as metal ions or biological macromolecules.

Ligand-Metal Interaction Modeling

The pyridine and pyrazole nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions. Molecular modeling can be used to study the geometry, stability, and electronic properties of the resulting metal complexes. Pyrazole-based ligands are known to form stable complexes with a variety of transition metals researchgate.net. Spectrophotometric studies on similar bis(pyrazol-1-ylmethyl)benzene ligands with Ag(I) have been conducted to determine the stability and composition of the complexes formed mocedes.org. Computational modeling of these interactions would typically involve docking the ligand to a metal center and performing geometry optimization and energy calculations to predict the most stable coordination modes.

Reaction Pathway Simulations

Computational methods can be employed to simulate reaction pathways, providing insights into the mechanisms of chemical reactions involving this compound. For instance, DFT calculations have been used to investigate the transition states and activation energies for the formation of complex pyrazole derivatives mdpi.com. These simulations can elucidate the step-by-step process of bond formation and cleavage, helping to understand reaction kinetics and to optimize synthetic procedures. While specific reaction pathway simulations for this compound were not found, the synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, involves a multi-step process that could be modeled computationally to understand the underlying mechanisms researchgate.net.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of spectra.

Theoretical calculations using DFT are commonly used to predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts. For pyrazolopyridine derivatives, theoretical calculations at the DFT/B3LYP level have shown excellent agreement with experimental spectroscopic and XRD data nih.gov. Similarly, for other pyrazole-containing compounds, DFT has been used to compare theoretical and experimental FT-IR and NMR spectra, aiding in the correct assignment of vibrational modes and chemical shifts asianpubs.orgresearchgate.net. In studies of halogenated pyrazoles, DFT calculations have been used to compare theoretical and experimental IR and 1H NMR spectroscopic data mdpi.com.

The predicted spectroscopic data for a molecule like this compound would be presented as follows:

Predicted Vibrational Frequencies (FT-IR)

Vibrational Mode Calculated Frequency (cm⁻¹)
Pyridine C-N stretch [Data not available]
Pyrazole C=N stretch [Data not available]
C-H aromatic stretch [Data not available]

Predicted NMR Chemical Shifts (¹H and ¹³C)

Atom Predicted Chemical Shift (ppm)
Pyridine H-2,6 [Data not available]
Pyridine H-3,5 [Data not available]
Pyrazole H-3 [Data not available]
Pyrazole H-4 [Data not available]
Pyrazole H-5 [Data not available]

Conformation Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the methylene (B1212753) bridge connecting the pyrazole and pyridine rings. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface (PES) associated with these rotations and to identify the most stable conformations.

The key dihedral angles that define the conformation of this compound are the C(pyridine)-C(methylene)-N(pyrazole)-N(pyrazole) and C(pyridine)-C(methylene)-N(pyrazole)-C(pyrazole) angles. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

The relative energies of different conformers are typically small, suggesting that the molecule may exist as a mixture of several conformations in solution at room temperature. The presence of different isomers and their rapid equilibration in solution has been observed and verified using 2D-EXSY NMR spectroscopy in conjunction with computational calculations for similar substituted pyridine ligands rsc.org.

Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Py-CH2-Pz)Relative Energy (kcal/mol)
A0° (eclipsed)High (Steric Clash)
B60° (gauche)Low
C120°Intermediate
D180° (anti)Lowest (Most Stable)

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Design Principles for Derivatives Based on Computational Models

Computational models are instrumental in guiding the design of this compound derivatives with desired properties, particularly for applications in medicinal chemistry and materials science. By understanding the structure-activity relationships (SAR) at a molecular level, researchers can rationally modify the parent compound to enhance its efficacy, selectivity, or other physicochemical characteristics.

One of the primary applications of computational modeling in this context is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the design of enzyme inhibitors, docking studies can reveal key interactions between the this compound scaffold and the active site of the enzyme. This information allows for the strategic placement of functional groups on the pyrazole or pyridine rings to enhance binding affinity. Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives have led to the discovery of selective modulators for specific receptors, demonstrating the power of this approach nih.govnih.gov.

Computational approaches also aid in the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). By calculating molecular descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, scientists can predict the druglikeness of novel derivatives before their synthesis, thus prioritizing compounds with a higher probability of success in later developmental stages.

Furthermore, quantum chemical calculations can be used to understand and predict the electronic properties of derivatives. For example, the effect of substituting different groups on the aromatic rings on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. These parameters are crucial for applications in materials science, such as in the design of new ligands for metal complexes with specific electronic or photophysical properties. The structure of pyrazolylpyridine has been shown to determine the photophysical and chemical properties of the resulting metal complexes, which can be explored through computational methods researchgate.net.

Derivatization and Structural Modification of 4 Pyrazol 1 Ylmethyl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nature of its nitrogen atom, which deactivates it towards certain reactions while activating it for others.

Electrophilic Aromatic Substitution

Compared to benzene (B151609), the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, and its basic lone pair readily interacts with electrophiles or Lewis acid catalysts, leading to the formation of a positively charged pyridinium (B92312) species that is even more deactivated. wikipedia.orggcwgandhinagar.com Consequently, forcing conditions are often required for reactions like nitration or halogenation. When substitution does occur, it is directed to the C-3 (or β) position. gcwgandhinagar.comresearchgate.net For instance, nitration of pyridine itself requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.net Activating the ring, for example by forming a pyridine-N-oxide, can facilitate electrophilic substitution. wikipedia.orggcwgandhinagar.com

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (α) and C-4 (γ) positions. gcwgandhinagar.comstackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.com The presence of a good leaving group, such as a halide, at the C-2 or C-4 position is typically required for this reaction to proceed efficiently. For example, 2- and 4-halopyridines readily react with nucleophiles. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridines, allowing for the formation of C-C and C-N bonds. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are commonly employed. researchgate.net These methods typically involve a pre-functionalized pyridine, often a halopyridine (bromo- or iodo-), which acts as an electrophilic coupling partner with an organometallic reagent. For instance, palladium-catalyzed Suzuki-Miyaura coupling of potassium pyridine-2-trifluoroborates with various aryl halides produces the corresponding biaryl compounds in moderate to good yields. researchgate.net Similarly, direct C-H activation and arylation of pyridine rings, often directed by the pyridine nitrogen itself, has emerged as an attractive alternative to traditional cross-coupling reactions. nih.govnih.gov

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring provides additional sites for modification, with both nitrogen and carbon atoms being potential targets for derivatization.

N-Substitution Reactions

In 4-(pyrazol-1-ylmethyl)pyridine, the N-1 position of the pyrazole ring is already occupied. Further substitution at the N-2 position is possible but leads to the formation of a cationic 1,2-dialkylpyrazolium salt. rrbdavc.org This reaction typically occurs when an N-alkyl pyrazole is treated with an alkylating agent like an alkyl halide. rrbdavc.org The regioselectivity of N-alkylation on an unsubstituted pyrazole ring can be influenced by steric and electronic factors of substituents already on the ring, as well as the reaction conditions. acs.orgsci-hub.stmdpi.com

C-Substitution Reactions

The carbon atoms of the pyrazole ring can undergo substitution, most commonly through electrophilic aromatic substitution. The C-4 position is the most nucleophilic and, therefore, the most reactive towards electrophiles. rrbdavc.orgresearchgate.netmdpi.comencyclopedia.pub This allows for a variety of functional groups to be introduced selectively at this position.

Common C-4 functionalization reactions include:

Halogenation: Pyrazoles can be readily halogenated at the C-4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.orgbeilstein-journals.orgresearchgate.net

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly effective method for introducing a formyl (-CHO) group at the C-4 position of N-substituted pyrazoles. nih.govmdpi.comresearchgate.netigmpublication.orgmdpi.com This reaction proceeds by generating a Vilsmeier reagent which acts as the electrophile. researchgate.net

Nitration: Similar to other electrophilic substitutions, nitration of the pyrazole ring typically occurs at the C-4 position. mdpi.com

The table below summarizes key C-4 functionalization reactions on N-substituted pyrazole rings, as documented in the literature.

Reaction TypeReagent(s)Position of FunctionalizationProduct Type
BrominationN-Bromosuccinimide (NBS)C-44-Bromo-1-substituted-pyrazole
ChlorinationN-Chlorosuccinimide (NCS)C-44-Chloro-1-substituted-pyrazole
FormylationPOCl₃, DMF (Vilsmeier-Haack)C-41-Substituted-pyrazole-4-carbaldehyde
NitrationNitrating agents (e.g., HNO₃/H₂SO₄)C-44-Nitro-1-substituted-pyrazole

Modifications of the Methylene (B1212753) Bridge

The methylene (-CH₂) bridge is a key structural element in this compound, providing conformational flexibility that distinguishes it from its more rigid, directly-linked analogue, 4-(1H-pyrazol-1-yl)pyridine. benchchem.com This flexibility influences its coordination behavior with metal ions. While direct, single substitution on the methylene carbon is less commonly documented, modifications involving this bridge are typically achieved through synthetic strategies that replace or build upon the central carbon linker.

One significant modification involves the synthesis of geminal bis(pyrazol-1-yl)methane derivatives. For instance, the reaction of 1H-pyrazole with terephthalaldehyde (B141574) in the presence of thionyl chloride can yield 1,4-Bis[bis(1H-pyrazol-1-yl)methyl]benzene. researchgate.net This creates a ditopic ligand where two bis(pyrazol-1-yl)methane units are linked by a benzene ring, effectively elaborating on the single methylene bridge concept to create more complex, bridging ligands. researchgate.net

Another approach involves the solventless synthesis of tris(pyrazolyl)phenylmethane ligands from the reaction of PhCCl₃ with pyrazole or its derivatives. mdpi.com In these molecules, a central carbon atom is bonded to a phenyl group and three pyrazolyl rings. Subsequent thermal transformation of sterically crowded variants like C₆H₅C(PzMe₂)₃ can lead to rearrangement, forming bis(pyrazolyl)(p-pyrazolyl)phenylmethane structures where the linkage to one of the pyrazole rings changes from an N-atom to a C-atom via an aromatic electrophilic substitution. mdpi.com These synthetic methodologies highlight how the core concept of a central carbon linker, the methylene bridge, can be expanded to create ligands with varied denticity and structural complexity.

Synthesis of Polymeric and Macromolecular Architectures

The ability of this compound and its derivatives to act as versatile N-donor ligands has been extensively utilized in the construction of coordination polymers and other macromolecular structures. These ligands can chelate to a single metal center or bridge between multiple centers, leading to the formation of one-, two-, or three-dimensional networks.

One-dimensional (1-D) coordination polymers have been successfully synthesized using 2-(pyrazol-1-ylmethyl)pyridine (B13881556), an isomer of the title compound. For example, its reaction with cadmium azide (B81097) results in the formation of [Cd(L)(N₃)₂]n (where L = 2-(pyrazol-1-ylmethyl)pyridine), a complex that features neutral zigzag chains of Cd(II) ions linked by double end-on azido (B1232118) bridges. rsc.org The pyrazolylpyridine ligand completes the cis-octahedral coordination sphere of the cadmium ion. rsc.org The rigidity and structure of these polymer chains can be influenced by the steric properties of substituents on the ligand framework. rsc.org Similarly, a 1-D coordination polymer featuring [Ag₄] metallomacrocycles has been synthesized using a pyridine-thioether-triazole ligand, demonstrating the modularity of using pyridine-containing ligands for building complex polymeric structures. mdpi.com

Beyond simple coordination polymers, metal complexes of (pyrazol-1-ylmethyl)pyridine derivatives serve as effective initiators for the ring-opening polymerization (ROP) of lactides to produce biodegradable polymers like polylactide (PLA). scielo.org.zaresearchgate.net Zn(II) and Cu(II) complexes of ligands such as 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine have been shown to be active initiators for the ROP of both D,L-lactide and L-lactide monomers. scielo.org.zaresearchgate.net The polymerization proceeds via a coordination-insertion mechanism, and the activity of the catalyst is influenced by the choice of both the metal center and substituents on the ligand. scielo.org.za These reactions can yield polymers with molecular weights up to 9207 g mol⁻¹ and controlled microstructures. scielo.org.zaresearchgate.net

LigandMetal IonPolymer TypeKey Structural Feature / ApplicationReference
2-(Pyrazol-1-ylmethyl)pyridineCd(II)1-D Coordination PolymerNeutral zigzag chains linked by double end-on azido bridges. rsc.org
2-(3,5-Dimethylpyrazol-1-ylmethyl)pyridineZn(II)Poly(D,L-lactide) / Poly(L-lactide)Active initiator for ring-opening polymerization (ROP) of lactides. scielo.org.zaresearchgate.net
2-(3,5-Diphenylpyrazol-1-ylmethyl)pyridineCu(II)Poly(D,L-lactide) / Poly(L-lactide)Active initiator for ROP; Cu(II) complexes generally show lower activity than Zn(II). scielo.org.zaresearchgate.net
2-((4-(3-(cyclopentylthio)propyl)-1H-1,2,3-triazol-1-yl)methyl)pyridineAg(I)1-D Coordination PolymerCationic polymeric structure with [Ag₄] metallomacrocycles. mdpi.com

Influence of Substituents on Electronic and Steric Properties

Substituents on the pyrazole or pyridine rings of this compound derivatives profoundly impact their electronic and steric properties. This, in turn, dictates the structure, stability, and reactivity of their corresponding metal complexes.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulates the electron density on the nitrogen donor atoms. This directly affects the ligand's ability to coordinate to a metal center.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl) or trifluoromethyl (-CF₃) decrease the electron density on the heterocyclic rings. researchgate.netbenchchem.com This can inhibit the electron donor ability of the pyrazole nitrogen. researchgate.net In some palladium(II) complexes of (pyrazol-1-yl)phenylmethanone ligands, the presence of EWGs on the phenyl ring led to the formation of binuclear complexes, whereas less electron-withdrawing substituents favored mononuclear structures. researchgate.net The strong EWG nature of the -CF₃ group is also noted to enhance the rigidity and metabolic stability of the ligand scaffold. benchchem.com

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density on the rings, enhancing the donor capacity of the nitrogen atoms. For the aforementioned palladium(II) system, ligands with EDGs or a simple hydrogen atom formed mononuclear complexes. researchgate.net The reactivity of metal complexes in catalytic processes, such as water oxidation, can be fine-tuned by altering the electronic properties of the substituents on the pyrazole ring. rsc.org

Steric Effects: The size and bulk of substituents introduce steric hindrance, which plays a critical role in determining the coordination geometry and stability of metal complexes.

Bulky Groups: Large substituents, such as tert-butyl or diphenyl groups, can control the ultimate structure of the complex. For example, with nickel(II) halides, the ligand 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (which has moderate steric bulk) forms dinuclear complexes. researchgate.net In contrast, the much bulkier 2-(3,5-di-tert-butylpyrazol-1-ylmethyl)pyridine can favor the formation of either mononuclear or dinuclear complexes depending on the specific reaction conditions, showcasing the significant influence of steric demand. researchgate.net Steric hindrance from bulky groups can also reduce the rate of certain reactions, such as cross-coupling, when compared to less hindered parent compounds. benchchem.com The interplay between the steric environment and the electronic nature of the ligand framework ultimately controls the reactivity and catalytic efficiency of the resulting metal complexes. mku.ac.kersc.org

Substituent LocationSubstituentPropertyObserved InfluenceReference
Pyrazole Ring-CH₃ (Methyl)Electron-Donating, Moderate Steric BulkFavors formation of dinuclear Ni(II) complexes; used in ligands for ROP catalysis. scielo.org.zaresearchgate.net
Pyrazole Ring-C(CH₃)₃ (tert-Butyl)Electron-Donating, High Steric BulkCan lead to either mononuclear or dinuclear Ni(II) complexes, depending on conditions. researchgate.net
Pyrazole Ring-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingIncreases ligand rigidity; reduces electron density on the pyrazole ring. benchchem.com
Analogous Phenyl Ring-Cl, -F (Halogens)Electron-WithdrawingContributes to the formation of binuclear palladium complexes. researchgate.net
Analogous Phenyl Ring-H, -CH₃Electron-DonatingContributes to the formation of mononuclear palladium complexes. researchgate.net

Advanced Material Science Applications

Applications in Chemical Sensing Technologies

The ability of the pyrazole (B372694) and pyridine (B92270) nitrogen atoms to coordinate with metal ions is a key feature for developing chemical sensors. When a ligand like 4-(Pyrazol-1-ylmethyl)pyridine binds to a metal ion, its photophysical properties, such as fluorescence, can be significantly altered. This change can be used to detect the presence and concentration of the target ion.

Research on related bis(pyrazolyl)pyridine derivatives has shown that these molecules can act as highly selective and sensitive fluorescent probes. acs.org For instance, a chromophore incorporating a 2,6-bis(pyrazolyl)pyridine core demonstrated selective fluorescence quenching upon binding with Cu²⁺ ions, allowing for its detection. acs.org Similarly, luminescent copper(I) complexes have been developed that show a "light-up" sensing response specifically for pyridine, indicating that the pyridine moiety itself can be a target for detection. nih.gov The structural motif of this compound is also found in compounds designed as positive allosteric modulators (PAMs) for imaging muscarinic acetylcholine (B1216132) receptors, a form of biological sensing. nih.gov These examples underscore the potential of this compound to serve as a core component in fluorescent chemosensors for detecting various analytes, particularly metal ions.

Optoelectronic Materials and Photophysical Properties

Complexes and polymers derived from this compound exhibit interesting photophysical properties that make them suitable for optoelectronic applications. The interaction between the ligand's π-system and a coordinated metal center can lead to unique luminescent behaviors.

Coordination complexes and MOFs incorporating pyrazole- and pyridine-based ligands often exhibit strong luminescence. mdpi.comresearchgate.net The emission properties are highly tunable based on the choice of the metal ion and the specific structure of the ligand. For example, silver(I) coordination polymers with a tetra(pyrazol-1-yl)ethane ligand show yellow emission upon excitation, while certain zinc(II) MOFs display strong blue fluorescence. researchgate.netmdpi.com

Studies on π-conjugated systems containing a bis(pyrazolyl)pyridine acceptor core reveal bright fluorescence in both solution and the solid state. acs.org The emission color can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior is often due to an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from a donor part of the molecule to the acceptor part upon photoexcitation. acs.orgrsc.org The fluorescence quantum yields of such compounds can be quite high, making them efficient emitters. researchgate.net For instance, zinc(II) and cadmium(II) complexes of a functionalized terpyridine ligand display significant green emission attributed to intra-ligand charge transfer states. rsc.org The versatile photophysical properties of materials derived from this compound suggest their potential use in light-emitting diodes (LEDs), optical sensors, and other photonic devices. mdpi.com

System Metal Ion Emission Color Key Feature Reference
2,6-bis(pyrazolyl)pyridine derivatives-Green to RedStrong solvatochromism, ICT character acs.org
Silver(I) Coordination PolymerAg(I)YellowSolid-state emission mdpi.com
Zinc(II) Coordination PolymerZn(II)Strong BlueLigand-centered emission researchgate.netresearchgate.net
Zinc(II) Terpyridine ComplexZn(II)GreenIntra-ligand charge transfer rsc.org
Cadmium(II) Terpyridine ComplexCd(II)GreenIntra-ligand charge transfer rsc.org

Table summarizing photophysical properties of related pyridine/pyrazole systems.

Charge Transfer Characteristics

The electronic structure of this compound, and related pyridine-pyrazole ligands, is characterized by a donor-acceptor (D-A) framework, which is fundamental to its charge transfer properties. The pyrazole ring typically acts as the electron-dense donor component, while the pyridine ring can function as an electron-acceptor. This inherent electronic asymmetry facilitates intramolecular and intermolecular charge transfer (ICT) processes, which are crucial for applications in optoelectronics and photocatalysis.

Research on similar pyridine-pyrazolate boron complexes has shown that the uneven molecular charge distribution from the pyrazolate (donor) to an electron-deficient center (acceptor) can trigger significant ICT. researchgate.net This phenomenon can lead to large Stokes shifts, a desirable property for fluorescent materials and probes. researchgate.net In platinum(II) complexes incorporating a 2-(1-pyrazole)-pyridine (pzpy) ligand, photoinduced charge separation has been observed. iupac.org Upon excitation, an electron is transferred from the chromophoric core, which includes the pyridine-pyrazole unit, to an acceptor moiety, creating a charge-separated state with a lifetime of 150 picoseconds in dichloromethane. iupac.org This process highlights the capacity of the pyridine-pyrazole scaffold to mediate efficient electron transfer cascades. iupac.org

Furthermore, theoretical studies, such as those on pyridine-pyrazole based Schiff base ligands, have quantified the charge transfer characteristics. For one such ligand, the calculated HOMO-LUMO gap was 4.12 eV. Upon complexation with an aluminum ion, this gap decreased to 3.72 eV, indicating a facilitation of electronic transitions and accounting for a red shift in the UV-visible spectra. rsc.org This tunability of the electronic properties through metal coordination is a key feature of ligands like this compound.

Table 1: Research Findings on Charge Transfer in Pyridine-Pyrazole Systems
SystemKey FindingExperimental/Theoretical DataReference
Pyridine-pyrazolate boron complexesIntermolecular Charge Transfer (ICT) from pyrazolate (donor) to boron center (acceptor).Mega Stokes shift up to 263 nm. researchgate.net
Pt(II) acetylide triad (B1167595) with 2-(1-pyrazole)-pyridinePhotoinduced electron transfer from the [Pt(pyridine-pyrazole)(acetylide)] core to a naphthalimide acceptor.Charge-separated state lifetime of 150 ps in CH2Cl2. iupac.org
Pyridine-pyrazole based Schiff base ligandComplexation with Al3+ lowers the HOMO-LUMO gap, facilitating electronic transitions.HOMO-LUMO gap decreased from 4.12 eV (ligand) to 3.72 eV (complex). rsc.org

Self-Healing Materials and Smart Polymers

The ability of this compound to coordinate with metal ions is a critical feature for its application in self-healing materials and smart polymers. These materials are designed to autonomously repair damage, often relying on reversible chemical bonds or supramolecular interactions. Metal-ligand coordination is a powerful tool in this field, creating dynamic cross-links that can break and reform in response to a stimulus. nih.gov

The fundamental mechanism involves the interaction between a metal ion and a ligand, such as a pyridine-derivative group, which can restore connections across damaged surfaces. nih.gov Pyrazole-based ligands are increasingly popular in the design of functional materials, including polymers. researchgate.net The incorporation of ligands like this compound into a polymer matrix can introduce self-healing capabilities through the formation of metallosupramolecular networks. When the material is damaged, the coordination bonds may break, but they can reform upon the application of a stimulus like heat or light, or even spontaneously at room temperature, thus healing the crack. nih.gov

For instance, metallopolymers have been created by functionalizing a polymer backbone with 2,6-bis(1′-methylbenzimidazolyl) pyridine moieties, which then coordinate with metal ions like zinc or lanthanum. nih.gov These materials demonstrated self-repairing abilities when exposed to UV radiation. nih.gov Similarly, the incorporation of 2-(1H-pyrazol-1-yl)pyridine into perovskite structures has been shown to impart excellent thermodynamic self-repairing performance and long-term thermal stability. nih.gov While these examples use derivatives, the core principle of using pyridine and pyrazole groups for reversible metal coordination is directly applicable to this compound. These systems can achieve high healing efficiencies, with some polyurethane-based materials reaching 93% recovery. nih.gov

Table 2: Research Findings on Self-Healing Polymers with Pyridine/Pyrazole Ligands
Polymer SystemHealing MechanismKey Finding/PropertyReference
Poly(ethylene-co-butylene) with 2,6-bis(1′-methylbenzimidazolyl) pyridineMetal-ligand coordination (Zn or La ions)Self-repairing ability upon illumination with UV radiation. nih.gov
1D–3D lead halide perovskitesIncorporation of 2-(1H-pyrazol-1-yl)pyridineExcellent thermodynamic self-repairing performance and good long-term thermal stability. nih.gov
Alginate-based polyurethane elastomerSupramolecular ionic interactionsTensile strength of 3.1 MPa and a healing efficiency of 93%. nih.gov

Thin Film Deposition and Surface Modification

The compound this compound and its complexes are effective precursors for the deposition of thin films and for the chemical modification of surfaces. The ligands' ability to form stable, soluble complexes with metal ions allows for their use in solution-based deposition techniques like spin-coating.

A notable application is the use of silver(I) pyrazolylmethylpyridine complexes as precursors for creating metallic silver thin films. researchgate.net A series of light- and air-stable silver(I) complexes with pyrazolylmethylpyridine ligands were synthesized and investigated for this purpose. researchgate.net Solutions of these complexes were applied to steel substrates via spin-coating, followed by an annealing step at 310 °C. This process resulted in the formation of polycrystalline cubic-phase silver films with a thickness of approximately 55 nm. researchgate.net Analysis by X-ray photoelectron spectroscopy (XPS) showed that the resulting films had low levels of contamination from other elements. researchgate.net The growth of the film was observed to proceed primarily through an island growth mechanism (Volmer-Weber). researchgate.net

Beyond film deposition, pyrazole-based ligands are used for surface functionalization to tune the properties of materials like metal-organic frameworks (MOFs). uninsubria.itrsc.org By incorporating functional groups into the ligand structure, the surface chemistry of the resulting material can be precisely controlled. This allows for the creation of materials with selective adsorption properties, for example, for the capture of specific organic dyes from a solution. rsc.org The ability to modify surfaces is crucial for applications in catalysis, sensing, and separations.

Table 3: Research Findings on Thin Film Deposition and Surface Modification
Material/SystemApplicationKey Finding/PropertyReference
Silver(I) pyrazolylmethylpyridine complexesThin film precursorProduced polycrystalline cubic-phase Ag films of ~55 nm thickness on steel substrates after annealing at 310 °C. researchgate.net
Metal-Organic Frameworks (MOFs)Surface functionalizationPyrazole functionalized ligands allow for tuning of pore size and surface chemistry. uninsubria.itrsc.org
MOF-2: {(NH2Me2)[Zn2(Pycia)(PBA)]}nSelective adsorptionAnionic framework enables size-selective adsorption of cationic organic dyes. rsc.org

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-(Pyrazol-1-ylmethyl)pyridine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the pyridine (B92270) and pyrazole (B372694) rings, as well as the methylene (B1212753) bridge, are observed at characteristic chemical shifts. For instance, in a related compound, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, the pyridine protons typically appear around δ ~8.5 ppm for the proton at position 6, while the pyrazole proton at position 5 is observed at approximately δ ~7.9 ppm. The methylene protons of the -CH₂- bridge would also exhibit a characteristic signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The sp² hybridized carbons of the pyridine and pyrazole rings resonate at distinct chemical shifts, typically in the downfield region of the spectrum. For example, in a similar structure, the sp² carbons adjacent to a bromine atom on a pyrazole ring are found at δ ~150 ppm. The methylene carbon of the linker would appear at a more upfield chemical shift.

Detailed two-dimensional NMR techniques, such as gHSQC and gHMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. d-nb.info

Table 1: Representative NMR Data for (Pyrazol-1-ylmethyl)pyridine Derivatives

Nucleus Functional Group Representative Chemical Shift (δ, ppm)
¹H Pyridine-H ~7.0 - 8.6
¹H Pyrazole-H ~6.0 - 8.0
¹H Methylene (-CH₂-) ~5.0 - 5.5
¹³C Pyridine-C ~120 - 158
¹³C Pyrazole-C ~100 - 148

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns on the aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands. The C=N stretching vibrations of the pyridine and pyrazole rings are typically observed in the region of 1575-1600 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings and the methylene bridge appear at higher wavenumbers, usually above 3000 cm⁻¹. The spectrum can also reveal the presence of specific substituents. For example, a C-Br stretching vibration is seen around 680 cm⁻¹ in a bromo-substituted analogue.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The technique is particularly sensitive to the vibrations of the molecular backbone. mdpi.com For pyridine-containing compounds, characteristic ring breathing modes are observed around 990 cm⁻¹ and 1030 cm⁻¹. ias.ac.inresearchgate.net The C=N stretching vibrations also give rise to distinct Raman signals. ias.ac.in Variable-temperature Raman spectroscopy can be used to study phase transitions and changes in molecular structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique that allows for the detection of the molecular ion, often as the protonated species [M+H]⁺. rsc.org This provides a direct confirmation of the compound's molecular formula. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in elemental composition determination with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can offer additional structural information by revealing stable fragments of the molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of (pyrazol-1-ylmethyl)pyridine derivatives typically exhibits absorption bands corresponding to π-π* transitions within the aromatic pyridine and pyrazole rings. semanticscholar.org These transitions are usually observed in the range of 200-400 nm. semanticscholar.org The position and intensity of the absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. semanticscholar.org For instance, a study on a related compound showed two main absorption bands around 250 nm and 280 nm, attributed to the benzene (B151609) and pyridyl-pyrazole systems, respectively. semanticscholar.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For pyridine-containing compounds, reversed-phase HPLC is often employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. google.com.nahelixchrom.com The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. semanticscholar.org Retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions. semanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Acetonitrile
Ammonium acetate
Formic acid
Methanol

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. While a dedicated single-crystal structure determination for this compound is not publicly available, analysis of closely related structures, such as metal complexes of 2-(pyrazol-1-ylmethyl)pyridine (B13881556) and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, offers significant insight into the expected molecular conformation. researchgate.netresearchgate.net

Table 2 provides representative crystallographic data for a closely related pyrazolylmethylpyridine ligand complex.

Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Pyrazolylmethylpyridine Complex

Parameter [ (η⁶-C₆H₆)Ru(L)Cl ][PF₆] (where L = 2-(pyrazol-1-ylmethyl)pyridine)
Chemical Formula C₁₅H₁₅ClF₆N₃PRu
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.531(2)
b (Å) 13.911(3)
c (Å) 12.396(3)
**β (°) ** 108.33(3)
**Volume (ų) ** 1888.1(7)

| Z | 4 |

Data sourced from a study on a ruthenium complex of the isomeric ligand 2-(pyrazol-1-ylmethyl)pyridine. researchgate.net

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to determine the phase purity of a bulk crystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. For newly synthesized compounds, the experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction data to confirm that the bulk material is a single, pure phase. acs.org This is a critical step in materials characterization, ensuring that the properties measured are representative of the compound of interest and not of a mixture of polymorphs or impurities. acs.orgmdpi.com

In the context of this compound, once single crystals are obtained and their structure is determined, PXRD would be the method of choice to verify that the larger, bulk sample synthesized possesses the same crystal structure.

Electrochemical Characterization

Electrochemical methods are used to investigate the redox properties of molecules, providing information about their ability to donate or accept electrons.

Cyclic Voltammetry (CV) is the most commonly used electrochemical technique to study the redox behavior of chemical compounds. For pyrazole-pyridine ligands, CV can reveal the potentials at which the molecule undergoes oxidation or reduction. nih.govrsc.orgmdpi.com These processes are typically ligand-centered unless a redox-active metal is present.

Studies on various pyrazole-pyridine ligands show that they can possess one or more redox processes. nih.govrsc.org The redox potentials are sensitive to the substituents on both the pyrazole and pyridine rings. For this compound, one would expect to observe redox events associated with the π-systems of the heterocyclic rings. The specific potential values would depend on the solvent and electrolyte used but can be estimated from data on similar compounds. mdpi.comnih.gov This information is crucial for applications in areas like catalysis and sensor development.

Table 3 summarizes typical electrochemical data for related pyrazole-pyridine ligands.

Table 3: Representative Cyclic Voltammetry Data for Pyridine-Pyrazole Type Ligands

Compound Type Redox Process Potential Range (V vs. Fc/Fc⁺)
Bis(pyrazol-1-yl)pyridine Ligands Ligand Reduction -2.0 to -2.5
Bis(pyrazol-1-yl)pyridine Ligands Ligand Oxidation > +1.0 (often irreversible)

Data compiled from studies on various substituted bis(pyrazol-1-yl)pyridine ligands and their copper complexes. nih.govrsc.org

Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. A key application is in ion-selective electrodes (ISEs), where the potential is related to the concentration of a specific ion in solution. Heterocyclic compounds containing N-donor atoms, such as this compound, are excellent candidates for use as ionophores in the membrane of ISEs for the detection of metal cations. acgpubs.orgnih.gov

Table 4 outlines a typical composition for a PVC membrane of an ion-selective electrode using a heterocyclic ionophore.

Table 4: Typical Composition of a PVC-based Membrane for a Potentiometric Ion-Selective Electrode

Component Function Typical Weight %
Ionophore (e.g., this compound) Selectively binds target ion 1 - 5
Poly(vinyl chloride) (PVC) Membrane matrix 30 - 35
Plasticizer (e.g., o-NPOE, DBP) Dissolves membrane components and allows ion mobility 60 - 65

| Ionic Additive (e.g., KTpClPB) | Reduces membrane resistance and improves response | 0.5 - 2 |

This table illustrates a general formulation for an ion-selective electrode membrane based on published examples for heterocyclic ionophores. acgpubs.orgnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of chemical compounds. While specific thermal analysis data for this compound is not extensively available in the reviewed literature, the thermal properties of structurally related pyrazolyl-pyridine ligands and their metal complexes have been investigated. These studies provide valuable insights into the potential thermal behavior of this class of compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to determine decomposition temperatures, solvent loss, and phase transitions.

Research on metal complexes of pyrazolyl-pyridine derivatives often includes thermal analysis to assess their stability. For instance, the thermal decomposition of Ni(II) and Co(II) acetato complexes with a pyrazole-pyridine based ligand has been studied, highlighting the stability of such coordination compounds. dntb.gov.ua Similarly, the thermal behavior of a Co(II)/pyrazole complex was evaluated using TGA and Differential Thermal Analysis (DTA), revealing a multi-step decomposition process. mdpi.com The free ligand in that study showed a single-step decomposition between 110-400 °C. mdpi.com

In the context of silver(I) pyrazolylmethylpyridine complexes, TGA revealed that their thermolytic properties can be significantly influenced by the ligand structure and the counteranion. researchgate.net For example, complexes with a tetrafluoroborate (B81430) anion, [Ag(LR)]n(BF4)n (where L = pyrazolylmethylpyridine; R = H, Me), exhibited decomposition temperatures of 231 °C and 255 °C, respectively. researchgate.net In contrast, related nitrate-containing dinuclear complexes showed higher decomposition temperatures. researchgate.net

Molybdenum(0) complexes featuring a cationic pyrazolylpyridine ligand have also been characterized by TGA. semanticscholar.orgrsc.org For the complex cis-[Mo(CO)4(ptapzpy)]Br, a weight loss step was observed between 90 and 125 °C, corresponding to the loss of a CO ligand, with further major decomposition occurring between 200-300 °C and 475-575 °C. semanticscholar.orgrsc.org

Investigations into iron(II) complexes with 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) derivatives often utilize TGA and DSC to study spin-crossover (SCO) phenomena, which are associated with thermal events. bohrium.com These studies demonstrate that solvent loss, as detected by TGA, can significantly impact the SCO properties and thermal stability of the complexes. bohrium.com

The following table summarizes thermal analysis data for several compounds related to this compound. It is important to note that these are not data for this compound itself but for structurally similar ligands and their complexes.

CompoundTechniqueKey FindingsReference
Ag(LH) (LH = Pyrazolylmethylpyridine)TGADecomposition temperature: 231 °C researchgate.net
Ag(LMe) (LMe = (3,5-dimethylpyrazol-1-yl)methylpyridine)TGADecomposition temperature: 255 °C researchgate.net
Free pyrazole ligand (unspecified)TGA/DTAOne-step decomposition in the range of 110–400 °C mdpi.com
Co(II)/pyrazole complex (unspecified)TGA/DTAThree-step decomposition: water loss (70–100 °C), ligand decomposition (280–440 °C), and final decomposition to cobalt oxide (570–665 °C) mdpi.com
cis-[Mo(CO)4(ptapzpy)]Br (ptapzpy = 2-(1-propyltrimethylammonium-3-pyrazolyl)pyridine)TGAWeight loss of 4.2% between 90-125 °C (loss of one CO ligand); major decomposition at 200-300 °C and 475-575 °C semanticscholar.orgrsc.org

Future Research Directions and Outlook

Emerging Synthetic Paradigms

Future synthetic research will likely focus on developing more efficient, versatile, and sustainable methods for the preparation and functionalization of 4-(Pyrazol-1-ylmethyl)pyridine and its derivatives.

Advanced Coupling Strategies: Modern cross-coupling reactions, such as Suzuki coupling, have been effectively used to produce complex 3,4-diarylpyrazoles from chromones and arylboronic acids, followed by reaction with hydrazine. mdpi.com Similar strategies could be adapted for the synthesis of functionalized this compound precursors, enabling the introduction of a wide array of substituents to tune electronic and steric properties. The use of palladium catalysts in coupling reactions has been shown to be more efficient with electron-withdrawing groups on the pyridine (B92270) ring, a principle that can guide future synthetic designs. nih.gov

Novel Functionalization Routes: The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine has been reported as a powerful precursor for a range of new tridentate ligands functionalized at the pyridine ring. researchgate.net This approach, starting from a versatile bromomethyl intermediate, can be directly applied to create a diverse family of molecules based on the this compound core, including those bearing nucleobase substituents or forming "back-to-back" ligands. researchgate.net

Novel Catalytic Transformations

The coordination geometry of this compound makes it an excellent candidate for ligand development in homogeneous catalysis. Future research is anticipated to explore its utility in a variety of novel catalytic systems.

Water Oxidation and Electrocatalysis: Copper(I) complexes featuring bis(pyrazol-1-ylmethyl)pyridine ligands have demonstrated notable activity as catalysts for both chemical and electrochemical water oxidation. rsc.org In one study, a complex with a methyl-substituted pyrazole (B372694) was the most active, achieving a turnover frequency (TOF) of 0.31 s⁻¹ in chemical oxidation and an overpotential of 674 mV in electrocatalysis. rsc.org Future work could involve synthesizing and testing this compound-based copper complexes to investigate how the ligand's electronic and steric profile influences catalytic efficiency in this crucial energy-related reaction.

Polymerization Reactions: Zinc(II) and Copper(II) complexes with (pyrazolylmethyl)pyridine ligands have been successfully used as initiators for the ring-opening polymerization (ROP) of lactides to form biodegradable polymers like polylactide (PLA). scielo.org.za These polymerization reactions were found to follow pseudo-first-order kinetics, with zinc complexes generally showing higher activity than their copper counterparts. scielo.org.za Research into this compound complexes could focus on tuning the polymer's molecular weight and tacticity by modifying the ligand structure and metal center.

Ethylene (B1197577) Oligomerization: Nickel(II) complexes with (pyrazol-1-ylmethyl)pyridine ligands are known to catalyze ethylene oligomerization upon activation with an aluminum co-catalyst like ethylaluminium dichloride. researchgate.net The catalytic properties and product distribution are highly dependent on reaction conditions and ligand architecture. researchgate.net Systematic studies on how substituents on the this compound scaffold affect catalyst activity and selectivity towards desired alkenes (e.g., C4, C6, C8) represent a promising area of investigation.

Table 1: Performance of (Pyrazolylmethyl)pyridine Metal Complexes in Catalysis

Catalyst System Transformation Key Findings Reference
bis(pyrazol-1-ylmethyl)pyridine Cu(I) complexes Water Oxidation Active for chemical and electrocatalytic water oxidation. TOF up to 0.31 s⁻¹ (chemical) and 9.77 s⁻¹ (electrocatalytic). rsc.org
(pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes Ring-Opening Polymerization of Lactide Active initiators for PLA synthesis. Zn(II) complexes more active than Cu(II). Produces polymers with narrow molecular weight distributions (1.2-1.6). scielo.org.za

Advanced Materials and Device Integration

The structural motifs found in this compound are prevalent in advanced molecular materials, particularly those with switchable properties. Future research is poised to integrate this compound into functional materials and devices.

Spin Crossover (SCO) Materials: The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, a close relative of the target compound, is renowned for forming iron(II) complexes that exhibit spin crossover behavior. mdpi.comresearchgate.netresearchgate.net This phenomenon, a reversible switching between low-spin and high-spin states, can be triggered by temperature or light, making these materials candidates for memory devices and sensors. leeds.ac.uk Research has shown that modifying substituents on the pyridine ring can tune the SCO transition temperature. mdpi.com Future efforts could focus on synthesizing iron(II) complexes of this compound and its derivatives to create new SCO materials with desirable switching characteristics.

Luminescent and Photonic Devices: The bpp ligand family has been explored for its applications in luminescence and photonic devices. mdpi.comresearchgate.net Ruthenium(II) complexes containing bpp ligands with carboxyl-functionalized bipyridine have been investigated as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating their potential in light-harvesting applications. mdpi.com By incorporating chromophoric or emissive groups onto the this compound scaffold, new multifunctional materials that combine SCO properties with luminescence could be developed, leading to advanced sensors or displays. researchgate.net

Redox-Flow Batteries: The versatile coordination and functionalization potential of bpp ligands has led to their consideration for use in redox-flow batteries. mdpi.comresearchgate.net The ability to append redox-active units to the ligand framework is key to this application. mdpi.com This suggests a research direction where this compound is functionalized with redox-active organic moieties to create ligands for metal complexes with stable and reversible redox properties suitable for energy storage systems.

Interdisciplinary Research Opportunities in Chemical Science

The inherent structural features of this compound open up numerous avenues for collaborative, interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: Pyrazole and pyridine rings are common pharmacophores. Pyrazol-4-yl pyridine derivatives have been investigated as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, a target for neurological diseases. nih.govnih.gov Other derivatives have been synthesized and evaluated as c-Jun N-terminal kinase (JNK) inhibitors for leukemia nih.gov and as agents against drug-resistant Mycobacterium tuberculosis. nih.gov This suggests a strong potential for developing this compound-based compounds as therapeutic agents or biological probes. Future work could involve synthesizing a library of derivatives for screening against various biological targets.

Supramolecular Chemistry and Crystal Engineering: Pyrazole-based ligands are of great interest in supramolecular chemistry for their ability to coordinate with both cations and anions simultaneously, acting as ligands for metal salts. leeds.ac.uk This can be used to template the assembly of unusual metal-organic network structures. leeds.ac.uk The structure of this compound is well-suited for creating complex supramolecular architectures through coordination and hydrogen bonding, which is a fundamental aspect of crystal engineering.

Development of PET Ligands: Radiofluorinated pyrazol-4-yl-pyridine derivatives have been successfully synthesized and evaluated as potential PET ligands for non-invasively imaging M4 receptors in the brain. nih.gov This highlights an exciting interdisciplinary path for this compound, involving its modification for radiolabeling and subsequent use in preclinical and clinical imaging to study disease states.

Theoretical Advancements and Predictive Capabilities

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. Future research on this compound will heavily rely on theoretical advancements to guide experimental work.

DFT and TD-DFT Calculations: Density Functional Theory (DFT) has been widely used to study the structural, vibrational, and electronic properties of pyrazole-pyridine systems. mdpi.comdergipark.org.tr These calculations have shown excellent correlation with experimental data from techniques like IR, Raman, and NMR spectroscopy. mdpi.com Time-dependent DFT (TD-DFT) is used to predict electronic transitions and optical properties. mdpi.com Such predictive modeling will be crucial for designing this compound derivatives with tailored properties for applications in catalysis and materials science.

Predicting Molecular Properties: Theoretical studies can provide deep insights into structure-property relationships. For instance, calculations have shown how electron-withdrawing groups on the pyridine ring of bpp ligands stabilize the low-spin state in iron(II) complexes, thereby increasing the SCO transition temperature. mdpi.com Similar computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with optimal characteristics before committing to synthetic efforts.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking and dynamics simulations are essential for predicting how ligands will bind to biological targets. nih.gov These in-silico studies have been used to investigate pyrazole-based inhibitors of enzymes relevant to tuberculosis. nih.gov Applying these computational tools to this compound derivatives can help identify promising candidates for drug development and elucidate their mechanism of action at the molecular level.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,6-bis(1H-pyrazol-1-yl)methyl)pyridine
2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine
2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine
4-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-3-(3-oxoisoindolin-5-yl)benzonitrile
2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine
3-bromo-2-chloro-6-methylpyridine
3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes
2,6-di(pyrazol-1-yl)-4-bromomethylpyridine
2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine
1,2-bis[2,6-di(pyrazol-1-yl)pyrid-4-yl]ethane
2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine
2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine
3-(4-ethoxyphenyl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one
4-(1-(pyridin-2-yl)-1H-pyrazolyl)pyridine
4-(imidazol-1-yl)-2,6-di(pyrazol-1-yl)pyridine
Acetylcholine
Arylboronic acid
Bipyridine
Cerium ammonium (B1175870) nitrate (B79036)
Chromone
Copper(I) iodide
Ethylaluminium dichloride
Hydrazine
Lactide
Polylactide
Sodium m-periodate
Sodium persulfate
Tetrathiafulvalene

Q & A

Basic: What are the typical synthetic routes for preparing 4-(Pyrazol-1-ylmethyl)pyridine and its metal complexes?

Methodological Answer:
The ligand this compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, cobalt(II) and nickel(II) complexes are prepared by reacting the ligand with metal salts (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) in methanol/water mixtures under reflux. The resulting complexes are isolated via crystallization and characterized by elemental analysis and spectroscopic methods . Adjusting stoichiometry, solvent polarity, or counterion choice can influence coordination geometry and stability.

Advanced: How do stereochemical variations in cobalt(II) complexes of this compound arise, and how are they resolved?

Methodological Answer:
Stereochemical variations in cobalt(II) complexes (e.g., octahedral vs. tetrahedral geometries) arise from ligand flexibility, solvent effects, and counterion interactions. X-ray crystallography (using SHELX software for refinement) is critical for resolving these structures. For instance, bis[2-(pyrazol-1-ylmethyl)pyridine]dichloro-cobalt(II) tetrahydrate exhibits a distorted octahedral geometry due to Jahn-Teller effects, confirmed by bond-length analysis . Magnetic susceptibility measurements and electronic spectroscopy further distinguish high-spin and low-spin states.

Basic: What crystallographic tools are recommended for characterizing this compound-based complexes?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with SHELXL and SHELXS being widely used for structure solution and refinement. For example, the crystal structure of a copper(I) complex with bis(pyrazol-1-ylmethyl)pyridine ligands was resolved using SHELX, revealing a trigonal planar geometry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and TWINABS is employed for handling twinned crystals.

Advanced: How can this compound ligands enhance catalytic water oxidation activity in copper complexes?

Methodological Answer:
Bis(pyrazol-1-ylmethyl)pyridine copper(I) complexes exhibit water oxidation activity under acidic conditions (pH < 1) using cerium ammonium nitrate (CAN) as an oxidant. The methyl-substituted pyrazole variant (C2) achieves a turnover number (TON) of 4.6 and turnover frequency (TOF) of 0.31 s⁻¹, attributed to electronic stabilization of the Cu(III)-oxo intermediate. Cyclic voltammetry and UV-vis spectroscopy track redox transitions and intermediate formation .

Basic: What spectroscopic techniques are effective for analyzing the electronic properties of this compound derivatives?

Methodological Answer:
UV-vis absorption and fluorescence spectroscopy are key for probing electronic transitions. For example, solvent polarity studies on carbazole-pyridine derivatives (analogous structures) reveal excited-state dipole moments via Lippert-Mataga plots, explaining solvatochromic shifts . FTIR and NMR (¹H/¹³C) further confirm ligand coordination shifts, such as pyrazole N-H bond changes upon metal binding .

Advanced: How should researchers address contradictions in reported coordination geometries for this compound complexes?

Methodological Answer:
Contradictions often stem from varying synthetic conditions (e.g., solvent, temperature) or crystallographic data quality. Cross-validation using multiple techniques is essential:

  • SC-XRD for definitive geometry.
  • EPR spectroscopy to identify paramagnetic states in cobalt/nickel complexes.
  • DFT calculations (e.g., B3LYP/def2-TZVP) to model ligand-field effects and compare with experimental bond lengths .

Advanced: What electrochemical methods are suitable for studying redox-active this compound complexes?

Methodological Answer:
Cyclic voltammetry (CV) in acetonitrile or aqueous solutions (with 0.1 M TBAPF₆ as supporting electrolyte) identifies redox potentials. For copper complexes, anodic peaks near +1.2 V vs. Ag/AgCl correspond to Cu(I)→Cu(II) oxidation. Bulk electrolysis coupled with in situ IR spectroscopy monitors intermediate stability during catalytic cycles .

Basic: How does ligand functionalization (e.g., pyrazole substitution) impact the reactivity of this compound complexes?

Methodological Answer:
Electron-donating groups (e.g., methyl on pyrazole) increase metal-ligand bond strength and catalytic activity by stabilizing higher oxidation states. For instance, methyl-substituted copper complexes show higher water oxidation TONs than unsubstituted analogs. Hammett constants (σ) quantify substituent effects on reaction rates .

Advanced: What computational approaches predict the spin-state transitions in iron(II) complexes of this compound?

Methodological Answer:
Density functional theory (DFT) with broken-symmetry formalism calculates spin-crossover energies. For Fe(L1)₂₂·H₂O (L1 = bis(pyrazol-1-ylmethyl)pyridine), CASSCF/NEVPT2 simulations match experimental magnetic data, showing a thermal transition from low-spin (S = 0) to high-spin (S = 2) states. Molecular dynamics simulations assess solvent effects on spin-state stability .

Basic: How are thermodynamic parameters (e.g., ΔH, ΔS) determined for ligand substitution reactions involving this compound?

Methodological Answer:
Isothermal titration calorimetry (ITC) directly measures enthalpy changes (ΔH) during ligand displacement. For nickel(II) complexes, Van’t Hoff analysis of temperature-dependent equilibrium constants (from UV-vis titrations) yields ΔS and ΔG. A typical protocol involves titrating a competing ligand (e.g., CN⁻) into the metal complex solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.